Structural Distinction from (3-Iodophenyl)urea Defines a Unique Chemical Space
The primary differentiation between the target compound (3-Iodo-benzyl)-urea and its closest commercially available analog, (3-iodophenyl)urea (CAS 457658-05-8), is structural rather than activity-based. The target compound possesses a methylene spacer (-CH2-) between the 3-iodophenyl ring and the urea nitrogen, creating a benzylurea scaffold. The comparator has a direct N-phenyl linkage, creating a phenylurea scaffold. This difference introduces an additional rotatable bond and alters the electronics of the urea group. While (3-iodophenyl)urea has been identified as a ligand for human CYP1A2 , no equivalent target-engagement or biological activity data—quantitative or qualitative—has been reported in peer-reviewed literature for (3-Iodo-benzyl)-urea. The absence of data is a critical procurement consideration, as it means any SAR or target hypothesis is entirely unvalidated.
| Evidence Dimension | Molecular Scaffold and Reported Bioactivity |
|---|---|
| Target Compound Data | Scaffold: 1-[(3-iodophenyl)methyl]urea (benzylurea). Reported Bioactivity: No peer-reviewed quantitative data found. |
| Comparator Or Baseline | (3-iodophenyl)urea (CAS 457658-05-8). Scaffold: N-(3-iodophenyl)urea (phenylurea). Reported Bioactivity: Ligand for human liver CYP1A2; used in supramolecular chemistry . |
| Quantified Difference | Not calculable for bioactivity. Structural difference: +1 rotatable bond and altered N-substitution. |
| Conditions | Structural comparison based on chemical identity and literature presence as of 2026-05-06. |
Why This Matters
This matters for procurement because selecting a scaffold with zero reported biological activity versus one with documented target engagement represents a fundamentally different risk profile for a research project, and the two compounds cannot fulfill the same SAR role.
